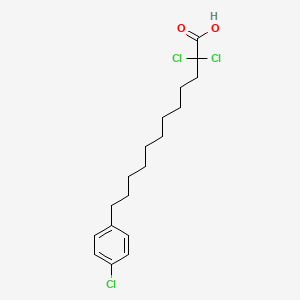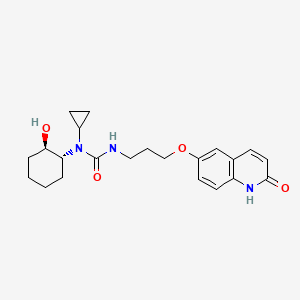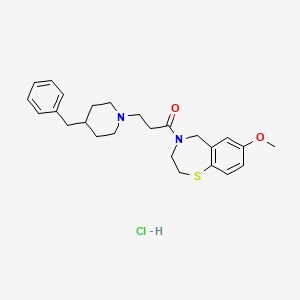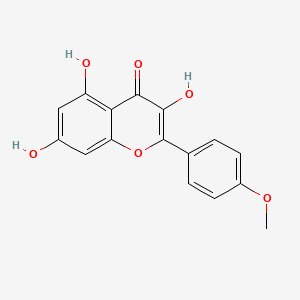
山奈酚
描述
Kaempferide is an O-methylated flavonol, a type of chemical compound found in various plants, including Kaempferia galanga (aromatic ginger). It is known for its potential health benefits, including anti-cancer properties. The compound’s systematic IUPAC name is 3,5,7-Trihydroxy-4’-methoxyflavone, and it has a molecular formula of C16H12O6 .
科学研究应用
Kaempferide has a wide range of scientific research applications:
Chemistry: Kaempferide is used as a precursor for synthesizing various flavonoid derivatives.
Biology: It has been studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Kaempferide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell growth.
Industry: Kaempferide is used in the development of anti-counterfeiting inks due to its fluorescent properties.
作用机制
Target of Action
Kaempferide, an O-methylated flavonol, is found in Kaempferia galanga (aromatic ginger) . It has been noted to inhibit pancreatic cancer growth by blockading an EGFR-related pathway . It also targets the NLRP3 inflammasome, which is constituted of NLRP3-PYCARD-CASP1 protein complex responsible for activating caspase-1 and mature IL-1β .
Mode of Action
Kaempferide interacts with its targets, leading to the blockade of the EGFR-related pathway, thereby inhibiting the growth of pancreatic cancer . It also inactivates the NLRP3 inflammasome, leading to a decrease in the inflammatory response .
Biochemical Pathways
Kaempferide affects multiple signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has been shown to control carcinogenic pathways in different malignancies . It also modulates several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade .
Pharmacokinetics
Kaempferol glucosides, which have many sugar units in their structure, travel to the large intestine, where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs . This process impacts the bioavailability of Kaempferide.
Result of Action
Kaempferide has been shown to have anti-cancer properties, altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It also induces apoptosis in cancer cells . In addition, it has been shown to have a significant effect on Nonalcoholic fatty liver disease (NAFLD) prevention and treatment .
Action Environment
The action, efficacy, and stability of Kaempferide can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the absorption of Kaempferide . Moreover, the effectiveness of Kaempferide can be influenced by the patient’s natural state and the type of cancer .
生化分析
Biochemical Properties
Kaempferide exerts neuroprotective activity by inhibiting apoptosis, caspase 3/7 enzyme, and free-radical generation . It interacts with these enzymes and proteins, altering their function and thereby influencing the biochemical reactions in which they are involved .
Cellular Effects
Kaempferide has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to exert more potent neuroprotective activity than Donepezil .
Molecular Mechanism
At the molecular level, Kaempferide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to decrease the production of Aβ and Tau Proteins in the brain .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Kaempferide have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Kaempferide vary with different dosages in animal models . For instance, Kaempferide at 10 mg/kg body weight exerts more potent neuroprotective activity than Donepezil .
Metabolic Pathways
Kaempferide is involved in various metabolic pathways, interacting with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Kaempferide can be synthesized through the methylation of kaempferol. The enzyme kaempferol 4’-O-methyltransferase uses S-adenosyl-L-methionine and kaempferol to produce S-adenosyl-L-homocysteine and kaempferide . Additionally, kaempferide can be extracted from natural sources such as Gynostemma pentaphyllum using high-speed countercurrent chromatography (HSCCC). The extraction involves hydrolysis of kaempferide glucoside by hydrochloric acid .
Industrial Production Methods: Industrial production of kaempferide typically involves the extraction from plant sources followed by purification using techniques like HSCCC. The process includes optimizing extraction conditions and using solvent systems such as n-hexane–ethyl acetate–methanol–water .
化学反应分析
Types of Reactions: Kaempferide undergoes various chemical reactions, including:
Oxidation: Kaempferide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in kaempferide.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as methyl iodide can be used for methylation reactions.
Major Products: The major products formed from these reactions include various kaempferide derivatives with modified functional groups, which can exhibit different biological activities .
相似化合物的比较
Kaempferide is similar to other flavonols such as kaempferol, quercetin, and galangin. it is unique due to its specific methylation pattern, which imparts distinct biological activities:
属性
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFSKOYWJBQGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034155 | |
| Record name | Kaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-54-3 | |
| Record name | Kaempferide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kaempferide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KAEMPFERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508XL61MPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kaempferide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 229 °C | |
| Record name | Kaempferide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Kaempferide has been shown to interact with various cellular targets. Research suggests it can modulate the activity of: * Signaling pathways: MAPK [, , ], STAT3 [], NF-κB [, ], AKT [, , ], and TGF-β []. * Enzymes: CYP1A1, CYP1A2, CYP2C9 [, ], Stearoyl-CoA Desaturase 1 (SCD-1) [], Heme Oxygenase-1 (HO-1) [], P-glycoprotein []. * Proteins: B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax) [], Caspase-3 [], Claudin-2 [], HPV oncoproteins E6 and E7 [].
ANone: The interaction of Kaempferide with these targets results in a range of biological effects, including:
* **Induction of Apoptosis:** Kaempferide can trigger apoptosis in cancer cells by decreasing mitochondrial membrane potential, modulating Bcl-2 family proteins, and activating caspase-3 [, ].* **Inhibition of Cell Proliferation:** Kaempferide can inhibit the proliferation of various cancer cell lines [, , , , ]. It can induce cell cycle arrest in the G0/G1 phase by downregulating p-AKT, Cyclin D1, and Cyclin-dependent kinase 2 [].* **Reduction of Oxidative Stress:** Kaempferide exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes like HO-1 and Nrf2 [, ]. * **Improvement of Lipid Metabolism:** Kaempferide can attenuate lipid accumulation by reducing the expression of lipogenesis-related proteins like SREBP1, FAS, and SCD-1 [, ].* **Modulation of Cellular Transport:** Kaempferide interacts with P-glycoprotein, a transmembrane transporter involved in multidrug resistance [].ANone: The molecular formula of Kaempferide is C16H12O6, and its molecular weight is 300.26 g/mol.
ANone: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, ] and Mass Spectrometry (MS) [] have been extensively employed to elucidate the structure of Kaempferide and its derivatives.
ANone: High-Performance Liquid Chromatography (HPLC) [, , , , , , , ] coupled with various detectors like Diode Array Detector (DAD) [, ] and Mass Spectrometry (MS) [, ] has been widely used for the quantification of Kaempferide in biological samples, plant extracts, and pharmaceutical formulations.
ANone: Kaempferide’s diverse biological activities make it a promising candidate for various applications:
* **Anticancer Agent:** Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines [, , , , ] highlights its potential as an anticancer agent.* **Treatment of Metabolic Disorders:** Kaempferide's capacity to improve glycolipid metabolism, reduce lipid accumulation, and improve insulin sensitivity [, ] suggests its potential for treating metabolic disorders like obesity, diabetes, and non-alcoholic fatty liver disease. * **Antioxidant and Anti-Inflammatory Agent:** The ROS scavenging and anti-inflammatory properties [, , ] of Kaempferide make it a potential therapeutic agent for inflammatory diseases.体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B1673187.png)
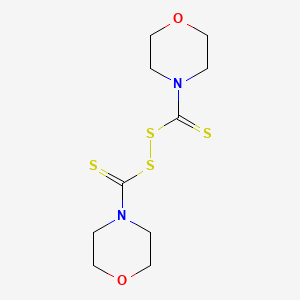
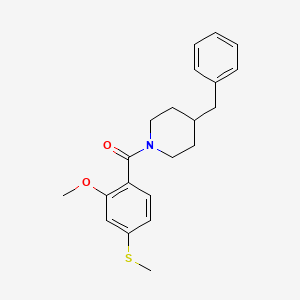
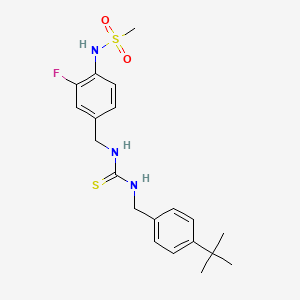
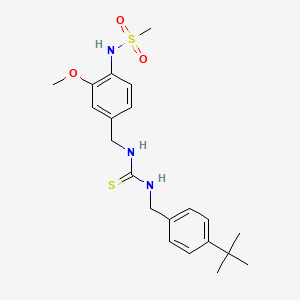

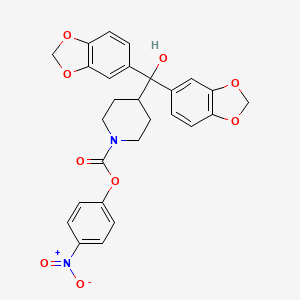

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

